4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound featuring multiple heterocyclic structures, including a triazole and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and thiadiazole structures. One common approach is to first synthesize the 1,2,3-triazole ring through a [3+2] cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst. The thiadiazole ring can be introduced through subsequent reactions involving sulfur-containing reagents.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry: : It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.
Material Science: : Its unique properties could be useful in the design of new materials with specific electronic or mechanical properties.
Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in various biochemical pathways. The compound might interact with these targets through binding interactions, leading to modulation of their activity.
Comparison with Similar Compounds
This compound can be compared to other triazole and thiadiazole derivatives, which also have diverse biological and chemical properties. Similar compounds include:
1,2,3-Triazole derivatives: : Often used in drug discovery due to their ability to bind to biological targets.
Thiadiazole derivatives: : Known for their antimicrobial and anticancer properties.
The uniqueness of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Properties
IUPAC Name |
4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-13(22-19-18-10)14(21)17-12(9-20-15-7-8-16-20)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHWQIKICFTLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.